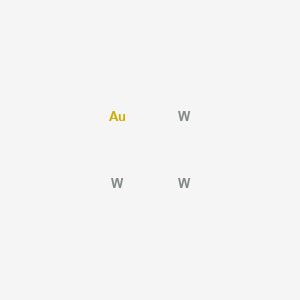
Gold;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-tungsten compounds are unique materials that combine the properties of gold and tungsten. Gold is known for its excellent conductivity, malleability, and resistance to corrosion, while tungsten is recognized for its high melting point, density, and hardness. The combination of these two elements results in a compound that exhibits a blend of these desirable properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold-tungsten compounds can be synthesized through various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), and co-precipitation techniques. In CVD, gold and tungsten precursors are vaporized and then reacted on a substrate to form a thin film of the compound. PVD involves the physical transfer of material from a source to a substrate, often using techniques like sputtering or evaporation. Co-precipitation involves the simultaneous precipitation of gold and tungsten from a solution, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of gold-tungsten compounds typically involves large-scale CVD or PVD processes. These methods allow for the controlled deposition of gold-tungsten films on various substrates, which are then used in applications such as electronics, coatings, and catalysis. The choice of method depends on the specific requirements of the application, such as film thickness, purity, and uniformity.
Chemical Reactions Analysis
Types of Reactions: Gold-tungsten compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of gold-tungsten compounds can lead to the formation of oxides, while reduction can revert these oxides back to the metallic state. Substitution reactions can occur when other elements or compounds replace gold or tungsten in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of gold-tungsten compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen, while reduction reactions can be carried out using hydrogen gas. Substitution reactions may require specific catalysts or solvents to facilitate the exchange of elements.
Major Products Formed: The major products formed from the reactions of gold-tungsten compounds depend on the specific reaction conditions. For example, oxidation can produce gold and tungsten oxides, while reduction can yield pure gold and tungsten metals. Substitution reactions can result in the formation of new compounds with different properties and applications.
Scientific Research Applications
Gold-tungsten compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, gold-tungsten nanoparticles are explored for their potential in drug delivery and imaging due to their biocompatibility and unique optical properties. In medicine, these compounds are investigated for their use in cancer therapy, where they can be used to target and destroy cancer cells. In industry, gold-tungsten compounds are used in electronics, coatings, and as wear-resistant materials.
Mechanism of Action
The mechanism of action of gold-tungsten compounds depends on their specific application. In catalysis, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, gold-tungsten nanoparticles can be functionalized with targeting molecules that bind to specific cells or tissues, allowing for precise delivery of therapeutic agents. In cancer therapy, the high atomic number of gold and tungsten allows for effective radiation therapy, where the compounds enhance the absorption of radiation and increase the destruction of cancer cells.
Comparison with Similar Compounds
Gold-tungsten compounds can be compared with other similar compounds, such as gold-platinum and tungsten-carbide. Gold-platinum compounds share similar catalytic properties but differ in their electronic and mechanical properties. Tungsten-carbide is known for its extreme hardness and wear resistance, making it suitable for cutting tools and abrasives. gold-tungsten compounds offer a unique combination of conductivity, biocompatibility, and catalytic activity, making them versatile for a broader range of applications.
List of Similar Compounds:- Gold-platinum compounds
- Tungsten-carbide
- Gold-silver compounds
- Tungsten-nickel compounds
Properties
CAS No. |
827303-06-0 |
|---|---|
Molecular Formula |
AuW3 |
Molecular Weight |
748.5 g/mol |
IUPAC Name |
gold;tungsten |
InChI |
InChI=1S/Au.3W |
InChI Key |
HBEXNTRWKQSSKA-UHFFFAOYSA-N |
Canonical SMILES |
[W].[W].[W].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


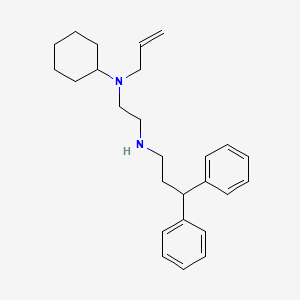
![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
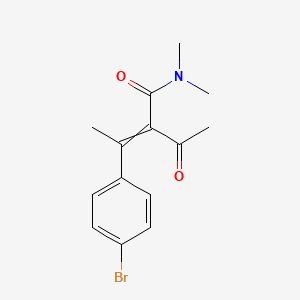
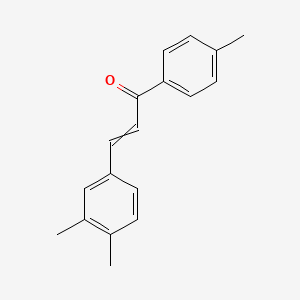
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
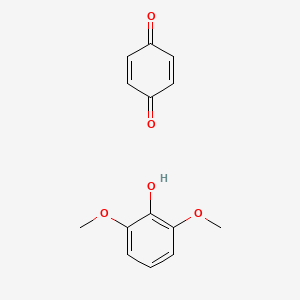
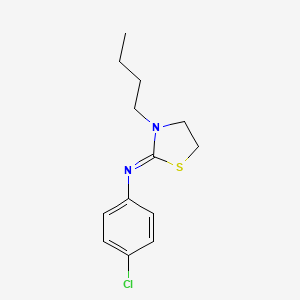
![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)


